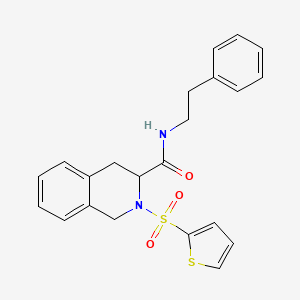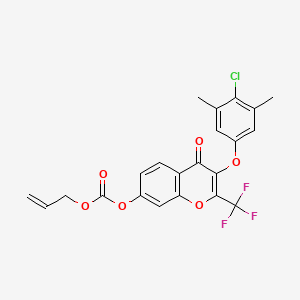![molecular formula C20H18N2O4 B15028238 methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15028238.png)
methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is a complex organic compound with a unique structure that includes a nitro group, a cyclopentaquinoline core, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopentaquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials such as aniline derivatives and cyclopentanone under acidic or basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, alcohols, strong bases like sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoate esters.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(3aS,4R,9bR)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate
- 4-[(3aS,4R,9bR)-1-acetyl-4-(hydroxymethyl)-5-methyl-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-8-yl]benzonitrile
Uniqueness
Methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The cyclopentaquinoline core also provides a rigid and complex structure that can interact specifically with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C20H18N2O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-26-20(23)13-10-8-12(9-11-13)18-15-5-2-4-14(15)16-6-3-7-17(22(24)25)19(16)21-18/h2-4,6-11,14-15,18,21H,5H2,1H3/t14-,15+,18+/m1/s1 |
InChI-Schlüssel |
BPFVOBJEVYUKKP-VKJFTORMSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-hydroxy-4-[4-(methylsulfanyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B15028158.png)
![3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15028176.png)
![ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15028186.png)
![3-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B15028194.png)
![2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028199.png)

![N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B15028217.png)
![methyl (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028228.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B15028230.png)
![2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol](/img/structure/B15028259.png)

![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![ethyl 2-{(4E)-4-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15028277.png)
![{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028283.png)
